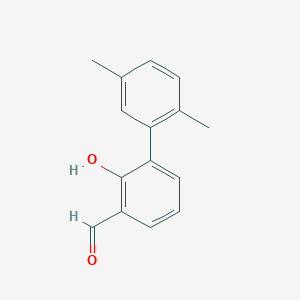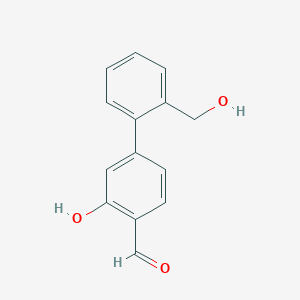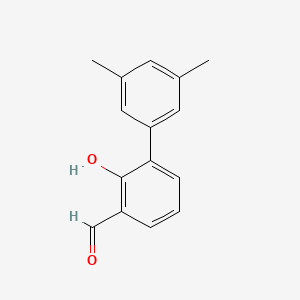
4-(3,5-Dimethylphenyl)-2-formylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,5-Dimethylphenyl)-2-formylphenol, 95% (4-DFPF) is an aromatic compound that is widely used in the synthesis of various organic compounds. It is a colorless liquid with a melting point of 28-30 °C and a boiling point of 180-182 °C. 4-DFPF is a versatile organic compound that has a wide range of applications in the synthesis of other organic compounds. It is used in the synthesis of a variety of pharmaceuticals, dyes, and other organic materials.
Mécanisme D'action
The mechanism of action of 4-(3,5-Dimethylphenyl)-2-formylphenol, 95% is not fully understood. It is believed that 4-(3,5-Dimethylphenyl)-2-formylphenol, 95% is able to form hydrogen bonds with other molecules, which can affect the reactivity of the molecule. In addition, 4-(3,5-Dimethylphenyl)-2-formylphenol, 95% is believed to be able to form covalent bonds with other molecules, which can also affect the reactivity of the molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3,5-Dimethylphenyl)-2-formylphenol, 95% are not well understood. It is believed that 4-(3,5-Dimethylphenyl)-2-formylphenol, 95% may have some toxic effects on the body, but the exact mechanisms of action are not known. In addition, 4-(3,5-Dimethylphenyl)-2-formylphenol, 95% may have some antioxidant properties, but further research is needed to confirm this.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(3,5-Dimethylphenyl)-2-formylphenol, 95% in lab experiments include its low cost, its availability, and its ability to form hydrogen and covalent bonds with other molecules. The limitations of using 4-(3,5-Dimethylphenyl)-2-formylphenol, 95% in lab experiments include its potential toxicity, its potential instability in certain conditions, and its potential for forming unwanted by-products.
Orientations Futures
Future research should focus on better understanding the biochemical and physiological effects of 4-(3,5-Dimethylphenyl)-2-formylphenol, 95%, as well as the mechanisms of action of the compound. In addition, further research should be conducted to develop safer and more efficient methods for the synthesis of 4-(3,5-Dimethylphenyl)-2-formylphenol, 95%. Finally, further research should be conducted to determine the potential applications of 4-(3,5-Dimethylphenyl)-2-formylphenol, 95% in the synthesis of pharmaceuticals, dyes, and other organic materials.
Méthodes De Synthèse
4-(3,5-Dimethylphenyl)-2-formylphenol, 95% can be synthesized from the reaction of 3,5-dimethylphenol and formaldehyde in the presence of an acid catalyst. The reaction is carried out in an aqueous medium at a temperature of 30-35 °C. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction produces a mixture of 4-(3,5-Dimethylphenyl)-2-formylphenol, 95% and other by-products which can be separated by column chromatography.
Applications De Recherche Scientifique
4-(3,5-Dimethylphenyl)-2-formylphenol, 95% has been widely used in scientific research as a model compound for the study of organic synthesis. It has been used in the synthesis of several pharmaceuticals, dyes, and other organic materials. It has also been used as a model compound in the study of the mechanism of action of various enzymes and proteins. In addition, 4-(3,5-Dimethylphenyl)-2-formylphenol, 95% has been used in the study of the structure and reactivity of various organic molecules.
Propriétés
IUPAC Name |
5-(3,5-dimethylphenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-10-5-11(2)7-13(6-10)12-3-4-15(17)14(8-12)9-16/h3-9,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLVPLYBHUXMGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC(=C(C=C2)O)C=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90685067 |
Source


|
| Record name | 4-Hydroxy-3',5'-dimethyl[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-Dimethylphenyl)-2-formylphenol | |
CAS RN |
1111129-30-6 |
Source


|
| Record name | 4-Hydroxy-3',5'-dimethyl[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














